molecular formula C12H10BrNO2 B11845602 Ethyl 5-bromoquinoline-8-carboxylate

Ethyl 5-bromoquinoline-8-carboxylate

Cat. No.: B11845602
M. Wt: 280.12 g/mol
InChI Key: PMFDSDZQJDIYAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 5-bromoquinoline-8-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, green synthetic approaches, such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts, have been explored .

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient methods. For example, the use of heterogeneous cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions has been reported . This method offers good yields and functional group tolerance, making it suitable for large-scale production.

Comparison with Similar Compounds

Ethyl 5-bromoquinoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to other quinoline derivatives.

Biological Activity

Ethyl 5-bromoquinoline-8-carboxylate is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.

  • Molecular Formula : C12H10BrNO2
  • Molar Mass : Approximately 268.11 g/mol
  • Physical State : Yellow solid
  • Melting Point : 55 to 57 °C

These properties suggest a stable compound that can be synthesized through various methods, including bromination of quinoline derivatives followed by esterification.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes some key studies:

StudyPathogen TestedActivityMIC (µg/mL)
Staphylococcus aureusInhibitory0.0625
Klebsiella pneumoniaeModerate0.125
Pseudomonas aeruginosaLess Active>0.125

These results indicate that this compound exhibits potent activity against certain Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Quinoline derivatives are known for their ability to inhibit various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer)
  • IC50 Values : Many quinoline derivatives have shown IC50 values below 10 µM against these cell lines.

A study indicated that certain modifications to the quinoline structure significantly enhance anticancer activity, suggesting that this compound could be optimized for better efficacy against cancer cells .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound against various viral strains:

StudyVirus TestedEC50 (µM)CC50 (µM)Selectivity Index
EV-D680.47200>425
InfluenzaNot testedNot testedNot applicable

These findings demonstrate that this compound can effectively inhibit viral replication while maintaining low cytotoxicity in host cells, making it a promising candidate for antiviral drug development.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A recent study evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The compound exhibited significant inhibitory effects, outperforming traditional antibiotics in some cases .
  • In Vivo Anticancer Studies :
    In vivo studies using mouse models have shown that derivatives of this compound can reduce tumor size significantly compared to control groups. Further optimization of the compound is ongoing to enhance its therapeutic index .
  • Antiviral Screening Against Emerging Viruses :
    The compound was screened for activity against emerging viral pathogens such as EV-D68 and showed promising results with low EC50 values, indicating potential use in treating viral infections .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 5-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

PMFDSDZQJDIYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2

Origin of Product

United States

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